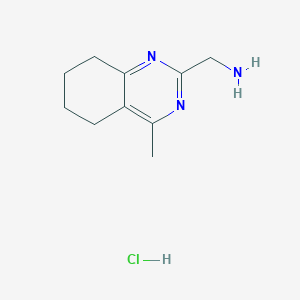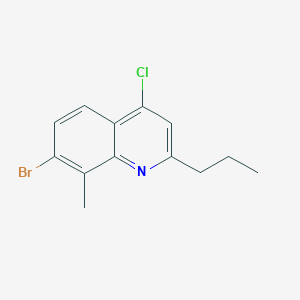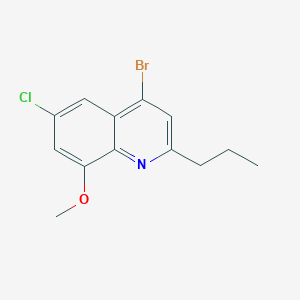
4-Bromo-2-methyl-7-(trifluoromethoxy)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-2-methyl-7-(trifluoromethoxy)quinoline is a chemical compound with the molecular formula C11H7BrF3NO and a molecular weight of 306.08 g/mol . This compound is characterized by the presence of a bromine atom, a methyl group, and a trifluoromethoxy group attached to a quinoline ring. It is primarily used in research settings and has various applications in the fields of chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-methyl-7-(trifluoromethoxy)quinoline typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylquinoline and bromine.
Bromination: The bromination of 2-methylquinoline is carried out using bromine in the presence of a suitable catalyst to introduce the bromine atom at the 4-position of the quinoline ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and trifluoromethoxylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
4-Bromo-2-methyl-7-(trifluoromethoxy)quinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a quinoline derivative with an amine group replacing the bromine atom.
科学研究应用
4-Bromo-2-methyl-7-(trifluoromethoxy)quinoline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules through various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-Bromo-2-methyl-7-(trifluoromethoxy)quinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its bioavailability and efficacy .
相似化合物的比较
Similar Compounds
4-Bromo-2-methylquinoline: Lacks the trifluoromethoxy group, which may result in different chemical and biological properties.
2-Methyl-7-(trifluoromethoxy)quinoline: Lacks the bromine atom, affecting its reactivity in substitution reactions.
4-Bromoquinoline: Lacks both the methyl and trifluoromethoxy groups, leading to different chemical behavior.
Uniqueness
4-Bromo-2-methyl-7-(trifluoromethoxy)quinoline is unique due to the presence of both the bromine and trifluoromethoxy groups, which confer distinct chemical reactivity and potential biological activities. The trifluoromethoxy group, in particular, enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in medicinal chemistry .
属性
CAS 编号 |
1189105-69-8 |
|---|---|
分子式 |
C11H7BrF3NO |
分子量 |
306.08 g/mol |
IUPAC 名称 |
4-bromo-2-methyl-7-(trifluoromethoxy)quinoline |
InChI |
InChI=1S/C11H7BrF3NO/c1-6-4-9(12)8-3-2-7(5-10(8)16-6)17-11(13,14)15/h2-5H,1H3 |
InChI 键 |
PVBHFDUBFFGZHT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C=CC(=CC2=N1)OC(F)(F)F)Br |
规范 SMILES |
CC1=CC(=C2C=CC(=CC2=N1)OC(F)(F)F)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-piperidin-4-yl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3185639.png)












